molecular formula C14H20ClNO3 B5200886 2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride CAS No. 16149-19-2

2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride

Cat. No. B5200886
CAS RN: 16149-19-2
M. Wt: 285.76 g/mol
InChI Key: IRACFPUZETUEIN-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, also known as CGP 12177, is a selective beta-adrenoceptor antagonist that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in numerous studies to investigate the biochemical and physiological effects of beta-adrenoceptors.

Scientific Research Applications

Photocatalytic Transformation

Research into the photocatalytic transformation of compounds structurally related to 2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride has been conducted. For instance, the degradation of salbutamol, a compound with a somewhat similar structure, using titanium dioxide as a photocatalyst under simulated solar irradiation was studied. This research involved assessing drug decomposition, identifying intermediate compounds, and evaluating toxicity and mineralization (Sakkas et al., 2007).

Chemical Synthesis and Transformation

There has been significant research in the area of chemical synthesis and transformation involving compounds related to 2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. For example, a study explored the condensation of related compounds, leading to the formation of various heterocycles with potential pharmaceutical applications (Moskvina et al., 2015).

Novel Compound Synthesis

The synthesis of branched tryptamines through the rearrangement of cyclopropylketone arylhydrazones, which are structurally similar to the compound , has been investigated. This method proved effective for synthesizing enantiomerically pure tryptamine derivatives (Salikov et al., 2017).

Exploration of Natural Products

Research on the isolation of constituents from natural products, such as the ethyl acetate extract of Cynanchum otophyllum, identified compounds similar to 2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. These studies often reveal new compounds with properties like antifungal activity (Zhao et al., 2007).

Antifolate Properties

The synthesis and evaluation of antifolate properties of compounds related to 2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride have been explored. These compounds are examined for their potential in inhibiting dihydrofolate reductase and cell growth, indicating their potential in cancer therapy (Degraw et al., 1992).

Antimicrobial Activity

The synthesis and assessment of antimicrobial activity of compounds structurally related to 2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride have been studied. This includes the investigation of the efficacy against both gram-positive and gram-negative bacteria, highlighting the potential pharmaceutical applications (Wanjari, 2020).

properties

IUPAC Name

2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c16-12-7-6-10(8-13(12)17)14(18)9-15-11-4-2-1-3-5-11;/h6-8,11,15-17H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRACFPUZETUEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(=O)C2=CC(=C(C=C2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936538
Record name 2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16149-19-2
Record name 2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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